2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide
CAS No.: 853318-85-1
VCID: VC20159358
Molecular Formula: C17H13BrClN3O2
Molecular Weight: 406.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide is a synthetic compound belonging to the quinazolinone derivatives, which are well-known for their diverse pharmacological properties. This compound has gained attention for its potential applications in antimicrobial, anti-inflammatory, and anticancer research due to its unique structural features. SynthesisThe synthesis of this compound typically involves:
This method ensures high yields and purity, making it suitable for further pharmacological evaluation. Antimicrobial ActivityQuinazolinone derivatives, including this compound, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of electron-withdrawing groups (such as bromine and chlorine) enhances their efficacy by increasing lipophilicity and facilitating membrane penetration . Anti-inflammatory PotentialThe compound's anti-inflammatory activity has been evaluated through molecular docking studies targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). These studies suggest that the compound binds effectively to active sites, inhibiting inflammatory pathways . Molecular Docking and Mechanistic InsightsMolecular docking studies have revealed that the quinazolinone scaffold interacts favorably with biological receptors due to hydrogen bonding and π-π stacking interactions. These interactions are enhanced by the bromine and chlorine substituents, which improve binding affinity and specificity . Toxicity and Safety ProfileWhile quinazolinone derivatives generally exhibit moderate toxicity, this compound's specific safety profile remains under investigation. Preliminary data suggest that it has a favorable therapeutic index when compared to other related compounds . Future Research Directions
|
---|---|
CAS No. | 853318-85-1 |
Product Name | 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide |
Molecular Formula | C17H13BrClN3O2 |
Molecular Weight | 406.7 g/mol |
IUPAC Name | 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-chloro-2-methylphenyl)acetamide |
Standard InChI | InChI=1S/C17H13BrClN3O2/c1-10-6-12(19)3-5-14(10)21-16(23)8-22-9-20-15-4-2-11(18)7-13(15)17(22)24/h2-7,9H,8H2,1H3,(H,21,23) |
Standard InChIKey | DKIHEQVOYTZSCQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |
PubChem Compound | 7275237 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume